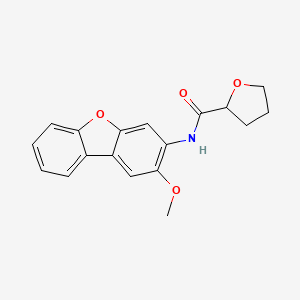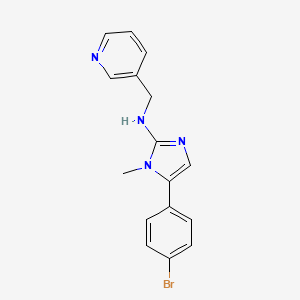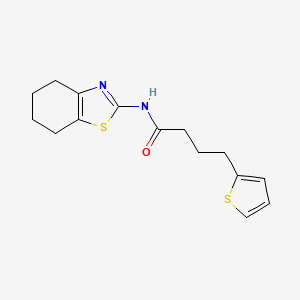![molecular formula C21H12ClFN2O4S B1227405 [3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B1227405.png)
[3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-thiophenecarboxylic acid [3-[[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl]phenyl] ester is a benzoate ester and a member of phenols.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis and Anti-microbial Evaluation: A study by Spoorthy et al. (2021) involved synthesizing analogs of [3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate and evaluating their anti-microbial activity and docking studies. This research highlights the compound's potential in anti-microbial applications (Spoorthy et al., 2021).
Anti-microbial and Anti-inflammatory Activities
- In Vitro Antimicrobial Activity: Mistry et al. (2016) synthesized derivatives of the compound and evaluated them for their antimicrobial activity. These compounds exhibited good to excellent antibacterial activity against reference drugs (Mistry, K. R. Desai, & Nigam J. Desai, 2016).
- Anti-inflammatory Activity: A study by Sunder and Maleraju (2013) synthesized derivatives of the compound and evaluated them for anti-inflammatory activity, with some showing significant effects (Sunder & Jayapal Maleraju, 2013).
Structural and Computational Studies
- Synthesis and Structural Analysis: Research by Uršič et al. (2010) focused on the synthesis of derivatives and their structural analysis using various spectroscopic methods, contributing to a deeper understanding of the compound's chemistry (Uršič, Svete, & Stanovnik, 2010).
Antitumor Activity
- Synthesis and Antitumor Activity: Naito et al. (2005) explored synthesizing novel derivatives and evaluated their cytotoxic activity against tumor cell lines, showing the potential for antitumor applications (Naito et al., 2005).
Antibacterial and Antifungal Activities
- Evaluation of Antibacterial and Antifungal Activities: Research by Patel et al. (2017) synthesized derivatives and assessed their antibacterial and antifungal activities, highlighting the compound's broad-spectrum potential in combating microbial infections (Patel & Minesh D. Patel, 2017).
Eigenschaften
Produktname |
[3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate |
|---|---|
Molekularformel |
C21H12ClFN2O4S |
Molekulargewicht |
442.8 g/mol |
IUPAC-Name |
[3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C21H12ClFN2O4S/c22-16-11-13(6-7-17(16)23)25-20(27)15(19(26)24-25)10-12-3-1-4-14(9-12)29-21(28)18-5-2-8-30-18/h1-11H,(H,24,26)/b15-10+ |
InChI-Schlüssel |
JNUIQGKVFFMDLX-XNTDXEJSSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)/C=C/3\C(=O)NN(C3=O)C4=CC(=C(C=C4)F)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)F)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Oxo-2-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]butanoic acid ethyl ester](/img/structure/B1227326.png)
![3-(2,4-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1227329.png)
![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1227331.png)

![2-[(2-Furanylmethylthio)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1227333.png)

![[(5,7-Dibromo-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1227336.png)
![N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B1227338.png)
![4-[2-Nitro-5-[4-(phenylmethyl)sulfonyl-1-piperazinyl]phenyl]morpholine](/img/structure/B1227340.png)
![2-[[4-(4-Fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl]acetic acid ethyl ester](/img/structure/B1227343.png)
![3-[2-(2-Ethyl-1-piperidinyl)-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B1227344.png)
![2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] ester](/img/structure/B1227345.png)
